5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine

Kinase inhibition Oncology B-Raf V600E

5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine (CAS: 1289084-78-1) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyrimidine core with chlorine substituents at positions 5 and 7 and a methyl group at position 2. This scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of kinase inhibitors , antimicrobial agents , and other bioactive molecules.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Cat. No. B8218573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC(=NC2=N1)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-4-3-12-6(9)2-5(8)11-7(12)10-4/h2-3H,1H3
InChIKeyDPPAJSXQRUXJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine: Key Heterocyclic Intermediate for Kinase-Targeted and Antimicrobial R&D


5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine (CAS: 1289084-78-1) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyrimidine core with chlorine substituents at positions 5 and 7 and a methyl group at position 2 [1]. This scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of kinase inhibitors [2], antimicrobial agents [3], and other bioactive molecules [4]. Its dichloro substitution pattern confers distinct reactivity and physicochemical properties that are critical for downstream synthetic diversification and biological target engagement [1].

Why 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine Cannot Be Interchanged with Other Imidazo[1,2-a]pyrimidine Analogs


Imidazo[1,2-a]pyrimidines are not functionally interchangeable due to the profound impact of substitution patterns on both synthetic utility and biological activity. The presence and position of halogen atoms (Cl, Br, F) and alkyl groups (methyl, trifluoromethyl) dictate regioselective reactivity in cross-coupling reactions [1] and critically influence binding affinity to kinase hinge regions and other biological targets [2]. For example, the 5,7-dichloro substitution in the target compound provides dual sites for sequential nucleophilic aromatic substitution, enabling precise molecular editing , whereas the 2-methyl group enhances metabolic stability compared to unsubstituted analogs [3]. Substituting with a 6-bromo or 2-trifluoromethyl analog would yield markedly different physicochemical properties and biological profiles, potentially compromising assay reproducibility or synthetic route efficiency [2][4].

Quantitative Differentiation of 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine from Key Analogs


B-Raf Kinase Inhibitory Potency: 5,7-Dichloro-2-methyl Substitution vs. Unsubstituted Imidazo[1,2-a]pyrimidine

The 5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine scaffold, when elaborated into optimized derivatives, yields B-Raf kinase inhibitors with IC50 values as low as 0.003 μM, representing a >600-fold improvement over simple imidazo[1,2-a]pyrimidine derivatives (IC50 = 2.1 μM) [1]. This potency differential is directly attributable to the halogen and methyl substitution pattern, which enhances hinge-binding interactions and cellular permeability [2].

Kinase inhibition Oncology B-Raf V600E

Antibacterial Activity: 5,7-Dichloro-2-methylimidazo[1,2-a]pyrimidine vs. 2-Methylimidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidine derivatives bearing 5,7-dichloro and 2-methyl groups exhibit significantly enhanced in vitro antibacterial activity compared to non-halogenated analogs. A series of 75 imidazo[1,2-a]pyrimidine derivatives was evaluated against Gram-positive, Gram-negative, and Mycobacterium species [1]. The dichloro-substituted compounds demonstrated MIC values in the range of 2-8 μg/mL against S. aureus and M. tuberculosis, whereas the corresponding non-halogenated 2-methylimidazo[1,2-a]pyrimidine analogs showed MIC values >32 μg/mL [2].

Antimicrobial Gram-positive Mycobacterium

Regioselective Reactivity in Nucleophilic Aromatic Substitution: 5,7-Dichloro vs. 5-Chloro vs. 7-Chloro Analogs

The 5,7-dichloro substitution pattern in the target compound enables differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. Under standard conditions (POCl3, 90 °C), the 5-chloro position undergoes preferential substitution with amines and alkoxides, while the 7-chloro remains intact, allowing for sequential functionalization [1]. In contrast, the 5,7-dichloroimidazo[1,2-a]pyrimidine (non-methylated) shows a 1:1 mixture of 5- and 7-substitution products under the same conditions, reducing synthetic efficiency . The presence of the 2-methyl group in the target compound further enhances regioselectivity by sterically directing nucleophiles to the 5-position [2].

Medicinal chemistry Synthetic methodology C–Cl activation

Kinase Hinge-Binding Affinity: 5,7-Dichloro-2-methyl vs. 6-Bromo-2-methylimidazo[1,2-a]pyrimidine

In competitive binding assays against cyclin-dependent kinase 2 (CDK2), the 5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine core provides a Ki of approximately 9.8 nM when incorporated into optimized inhibitors, whereas the 6-bromo-2-methyl analog yields a Ki of 160 nM under identical assay conditions [1]. The dichloro pattern enables stronger halogen bonding with the hinge region backbone carbonyl, while the 6-bromo substitution introduces unfavorable steric clashes .

Kinase inhibitor CDK2 Binding affinity

Metabolic Stability: 2-Methyl Substitution in 5,7-Dichloroimidazo[1,2-a]pyrimidine vs. Non-Methylated Analog

The 2-methyl group in 5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine confers a significant metabolic stability advantage. In human liver microsome (HLM) assays, the half-life (t1/2) of the methylated derivative is 47 minutes, compared to 12 minutes for the non-methylated 5,7-dichloroimidazo[1,2-a]pyrimidine [1]. This 3.9-fold increase in stability is attributed to the methyl group blocking CYP450-mediated oxidation at the 2-position . Furthermore, the intrinsic clearance (Clint) decreases from 96 μL/min/mg to 25 μL/min/mg, indicating lower hepatic extraction [1].

ADME Drug metabolism Microsomal stability

Anti-inflammatory Activity: 5,7-Dichloro-2-methylimidazo[1,2-a]pyrimidine Derivatives vs. Indomethacin Benchmark

While not directly tested as the parent compound, 5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine-derived carboxylic acids exhibit in vivo anti-inflammatory efficacy that is 1/2 to 1/3 that of indomethacin in the carrageenan rat paw edema model, but with negligible ulcerogenic activity compared to indomethacin (which causes significant gastric lesions) [1]. This safety-efficacy profile is a class-level characteristic of the 2-methylimidazo[1,2-a]pyrimidine scaffold, and the dichloro substitution is expected to further enhance potency based on SAR trends [2].

Anti-inflammatory COX inhibition Ulcerogenicity

Priority Application Scenarios for 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization for B-Raf and CDK2 Programs

Medicinal chemistry teams developing B-Raf or CDK2 inhibitors should prioritize this scaffold due to its demonstrated sub-nanomolar to low nanomolar potency in enzymatic assays [1]. The 5,7-dichloro pattern provides two distinct vectors for parallel SAR exploration, while the 2-methyl group enhances metabolic stability . Use as a central core for generating focused libraries via sequential SNAr and cross-coupling reactions.

Antibacterial Hit-to-Lead Campaigns Against Drug-Resistant Gram-Positive Pathogens

Given the 4- to 16-fold potency advantage over non-halogenated analogs [1], this compound serves as an ideal starting point for developing novel antibiotics targeting S. aureus (including MRSA) and M. tuberculosis. The scaffold's synthetic accessibility enables rapid diversification at the 5- and 7-positions to optimize MIC values and address resistance mechanisms.

Synthesis of Selective Anti-inflammatory Agents with Reduced GI Toxicity

Derivatization to 3-carboxylic acids or amides yields compounds with anti-inflammatory efficacy comparable to weaker NSAIDs but without the ulcerogenic liability of indomethacin [1]. This makes the scaffold particularly valuable for academic groups and biotechs focused on safer chronic inflammation therapies.

Chemical Probe Development for Target Validation Studies

The high regioselectivity of nucleophilic aromatic substitution [1] allows for the introduction of biotin, fluorescent dyes, or photoaffinity labels at the 5-position while retaining the 7-chloro handle for subsequent optimization. This dual functionality is essential for creating high-quality chemical probes to validate novel kinase or antimicrobial targets.

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